molecular formula C23H22N2O3S B11417512 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide

2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide

Cat. No.: B11417512
M. Wt: 406.5 g/mol
InChI Key: NEDYPUQEOFZCET-UHFFFAOYSA-N
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Description

2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE is a complex organic compound with a unique structure that includes a furan ring, a benzothiazepine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-furylamine with a suitable benzothiazepine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-100°C to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2-furanone derivatives, while reduction of the benzothiazepine ring can yield alcohols .

Scientific Research Applications

2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(2-FURYL)-4-OXO-3,4-DIHYDRO-1,5-BENZOTHIAZEPIN-5(2H)-YL]-N-PHENETHYLACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H22N2O3S/c26-22(24-13-12-17-7-2-1-3-8-17)16-25-18-9-4-5-11-20(18)29-21(15-23(25)27)19-10-6-14-28-19/h1-11,14,21H,12-13,15-16H2,(H,24,26)

InChI Key

NEDYPUQEOFZCET-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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